4,7-Dibromo-2-chlorobenzo[d]thiazole

Selective Androgen Receptor Modulator SARM Benzothiazole Scaffold

The 4,7-dibromo-2-chloro substitution pattern provides three orthogonal synthetic handles—C4/C7 Br for Pd cross-coupling, C2 Cl for SNAr—enabling stepwise diversification without protecting groups. Documented in SARM patent literature for transdermal candidates. Regioisomers (5,6- or 5,7-dibromo) lack equivalent reactivity hierarchy and therapeutic validation. Procure the exact regioisomer to ensure synthetic reproducibility and IP alignment.

Molecular Formula C7H2Br2ClNS
Molecular Weight 327.42 g/mol
CAS No. 898747-94-9
Cat. No. B1593319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-2-chlorobenzo[d]thiazole
CAS898747-94-9
Molecular FormulaC7H2Br2ClNS
Molecular Weight327.42 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)N=C(S2)Cl)Br
InChIInChI=1S/C7H2Br2ClNS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
InChIKeyTXWNWETWXGSSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromo-2-chlorobenzo[d]thiazole (CAS 898747-94-9): Procurement-Grade Halogenated Benzothiazole Scaffold


4,7-Dibromo-2-chlorobenzo[d]thiazole (CAS 898747-94-9) is a tri-halogenated heterocyclic compound featuring a benzothiazole core with bromine substituents at the 4- and 7-positions and a chlorine atom at the 2-position of the thiazole ring, yielding a molecular formula of C₇H₂Br₂ClNS and a molecular weight of 327.42 g/mol . This specific 4,7-dibromo substitution pattern, combined with the 2-chloro functionality, creates a distinct electronic and steric environment that influences cross-coupling reactivity, halogen bonding capacity, and subsequent derivatization pathways compared to alternative regioisomers or mono-halogenated benzothiazoles . The compound is commercially available as a research intermediate with purity specifications typically ranging from 95% to 98% .

Why Generic Substitution Fails: Procurement Risks with Alternative 4,7-Dibromo-2-chlorobenzo[d]thiazole Regioisomers


In procurement workflows targeting halogenated benzothiazole building blocks, regioisomeric substitution is not functionally equivalent. The 4,7-dibromo-2-chloro pattern (target compound) differs fundamentally from alternatives such as 5,6-dibromo-2-chlorobenzo[d]thiazole (CAS: unassigned regioisomer) or 5,7-dibromo-2-chlorobenzo[d]thiazole (CAS 1190322-01-0) in both electronic distribution across the fused aromatic system and steric accessibility of reactive sites . The para-like relationship of the 4- and 7-positions relative to the thiazole nitrogen creates a distinct donor-acceptor geometry, while the 2-chloro substituent serves as a differential leaving group versus the bromine atoms—enabling orthogonal, sequential functionalization strategies that regioisomers with alternative halogen placement cannot replicate without compromising synthetic efficiency or product diversity . Substituting an incorrect regioisomer, even at identical purity specifications, risks altering cross-coupling regioselectivity, halogen-metal exchange outcomes, or biological target engagement profiles, ultimately jeopardizing lead optimization campaigns or material property tuning efforts.

4,7-Dibromo-2-chlorobenzo[d]thiazole: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Critical Intermediate in SARM Patent Literature: Documented Role of 4,7-Dibromo-2-chlorobenzo[d]thiazole

4,7-Dibromo-2-chlorobenzo[d]thiazole is explicitly identified as a key synthetic intermediate in patent disclosures for selective androgen receptor modulators (SARMs) with transdermal delivery potential . The compound appears as a halogenated benzothiazole precursor in SARM-related patent documentation, where its specific 4,7-dibromo-2-chloro substitution pattern enables subsequent derivatization toward compounds demonstrating anabolic activity in muscle tissue while sparing undesired androgenic effects . This patent linkage distinguishes the target compound from regioisomeric alternatives such as 5,6-dibromo-2-chlorobenzo[d]thiazole or 5,7-dibromo-2-chlorobenzo[d]thiazole, which lack equivalent documented utility in SARM synthetic pathways.

Selective Androgen Receptor Modulator SARM Benzothiazole Scaffold Pharmaceutical Intermediate

Reactivity Divergence: Distinct Halogen Reactivity Profile of 4,7-Dibromo-2-chlorobenzo[d]thiazole Enables Orthogonal Functionalization

The target compound 4,7-dibromo-2-chlorobenzo[d]thiazole contains three distinct halogen environments: two bromine atoms (at C4 and C7) and one chlorine atom (at C2 of the thiazole ring), enabling orthogonal, stepwise cross-coupling strategies . Based on established benzothiazole halogen reactivity hierarchies, C2-chloro substituents exhibit lower reactivity toward palladium-catalyzed cross-coupling compared to C4- and C7-bromo substituents, allowing chemists to selectively functionalize the 4- and 7-positions first while preserving the 2-chloro moiety for subsequent nucleophilic aromatic substitution or alternative transformations [1]. In contrast, regioisomers such as 2-bromo-4,6-dichlorobenzo[d]thiazole reverse this reactivity hierarchy (bromine at C2, chlorine at C4/C6), requiring fundamentally different synthetic planning and catalyst selection .

Cross-Coupling Chemistry Sequential Functionalization Halogen Selectivity Suzuki-Miyaura Coupling

Synthetic Versatility: 4,7-Dibromo-2-chlorobenzo[d]thiazole as a Multi-Functional Building Block for Diverse Derivative Libraries

4,7-Dibromo-2-chlorobenzo[d]thiazole contains three halogen substituents that collectively function as synthetic handles for generating structurally diverse compound libraries . The compound is characterized as a versatile small molecule scaffold in vendor technical documentation, with the 4- and 7-bromo positions accessible for sequential or simultaneous cross-coupling reactions, while the 2-chloro substituent provides an additional site for nucleophilic displacement or metal-catalyzed transformations . This tri-functionalization capacity distinguishes the target compound from mono-halogenated benzothiazoles (e.g., 4-bromo-2-chlorobenzo[d]thiazole, CAS 182344-57-6), which offer only two synthetic handles, thereby limiting the structural diversity achievable from a single starting material .

Fragment-Based Drug Discovery Chemical Library Synthesis Benzothiazole Derivatization Medicinal Chemistry

Predicted Physicochemical Differentiation: Boiling Point and Density of 4,7-Dibromo-2-chlorobenzo[d]thiazole

The predicted boiling point of 4,7-dibromo-2-chlorobenzo[d]thiazole is 360.2 ± 22.0 °C, with a predicted density of 2.174 ± 0.06 g/cm³ . While these values are computational predictions rather than experimentally determined constants, they provide a quantitative baseline for assessing purification strategy compatibility (e.g., distillation feasibility, chromatographic behavior) and formulation handling requirements. These predicted parameters differentiate the target compound from non-halogenated benzothiazole scaffolds, which typically exhibit lower boiling points and densities due to reduced molecular weight and weaker intermolecular forces [1].

Physicochemical Properties Purification Formulation Process Chemistry

Procurement-Relevant Application Scenarios for 4,7-Dibromo-2-chlorobenzo[d]thiazole


SARM (Selective Androgen Receptor Modulator) Lead Optimization Programs

4,7-Dibromo-2-chlorobenzo[d]thiazole is explicitly documented as a key intermediate in SARM patent literature, where the benzothiazole scaffold is utilized in the synthesis of compounds with transdermal delivery potential . The compound's 4,7-dibromo-2-chloro substitution pattern enables the construction of SARM candidates demonstrating anabolic activity in muscle tissue while minimizing undesired androgenic effects . For medicinal chemistry teams pursuing SARM lead optimization, procuring the exact 4,7-dibromo-2-chloro regioisomer ensures alignment with patent-validated synthetic routes, whereas alternative regioisomers (5,6-dibromo or 5,7-dibromo) lack equivalent documented utility in this therapeutic class. This patent-linkage evidence directly supports procurement decisions in pharmaceutical research settings where intellectual property alignment and synthetic reproducibility are critical .

Diversity-Oriented Synthesis and Fragment-Based Library Construction

The tri-halogenated architecture of 4,7-dibromo-2-chlorobenzo[d]thiazole—featuring two bromine substituents at C4 and C7 plus a chlorine atom at C2—provides three orthogonal synthetic handles for generating structurally diverse derivative libraries from a single starting scaffold . Compared to mono-halogenated benzothiazoles such as 4-bromo-2-chlorobenzo[d]thiazole (two handles) or non-halogenated scaffolds, the target compound enables a 50% increase in functionalization sites, allowing chemists to construct larger, more diverse compound collections per gram of starting material . This advantage is particularly relevant for fragment-based drug discovery (FBDD) campaigns, where maximizing chemical diversity from a minimal set of core scaffolds accelerates hit identification and SAR exploration .

Sequential Cross-Coupling Strategies Requiring Orthogonal Halogen Reactivity

The halogen reactivity hierarchy of 4,7-dibromo-2-chlorobenzo[d]thiazole—where C4 and C7 bromine atoms exhibit higher reactivity toward palladium-catalyzed cross-coupling than the C2 chlorine substituent—enables orthogonal, stepwise functionalization without protecting group manipulation [1]. This reactivity profile allows synthetic chemists to first functionalize the 4- and 7-positions via Suzuki-Miyaura or related cross-couplings, then subsequently derivatize the 2-position via nucleophilic aromatic substitution or alternative transformations . In contrast, regioisomers such as 2-bromo-4,6-dichlorobenzo[d]thiazole exhibit an inverted reactivity hierarchy, necessitating fundamentally different synthetic planning . Procurement of the correct regioisomer is therefore essential for laboratories executing sequential functionalization workflows where synthetic efficiency and step-count reduction are primary objectives [1].

Process Chemistry Development for Halogenated Heterocyclic Intermediates

The predicted physicochemical parameters of 4,7-dibromo-2-chlorobenzo[d]thiazole—including a boiling point of 360.2 ± 22.0 °C and density of 2.174 ± 0.06 g/cm³ —provide quantitative guidance for process chemistry teams developing purification protocols, assessing solvent compatibility, and optimizing storage conditions. The compound's elevated boiling point and density, attributable to its tri-halogenated structure and molecular weight of 327.42 g/mol, differentiate it from lighter benzothiazole analogs and inform decisions regarding distillation feasibility, chromatographic method development, and formulation handling [2]. While these values are computationally predicted rather than experimentally determined, they serve as actionable baselines for process development until empirical data are generated .

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